![molecular formula C30H32ClN3O3 B6430082 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride CAS No. 2097924-63-3](/img/structure/B6430082.png)
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
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Overview
Description
This compound is a quinoline derivative with a benzylpiperazine group. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzylpiperazine moiety is also found in various pharmaceuticals and can enhance the bioactivity of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy .Scientific Research Applications
Antimicrobial Activity
This compound has been found to exhibit significant antimicrobial activity . A series of novel derivatives were synthesized and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy. The compounds exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The compound has been used in molecular modeling studies . The data was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Recreational Use
Benzylpiperazine, a component of the compound, is often used as a recreational drug . It is known to have euphoriant and stimulant properties .
Pharmacokinetic Studies
Benzylpiperazine has been studied for its pharmacokinetic properties . It is metabolized in the liver and excreted through the kidneys .
Cytotoxic Activity
Substituted derivatives of the compound have been designed, synthesized, and screened for their in vitro cytotoxic activity . The compounds were tested against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Drug Design
The compound has been used in the design of new drugs . Its structure and properties have been used to create novel structures with potential therapeutic applications .
Mechanism of Action
properties
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.ClH/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22;/h4-12,17-19H,13-16,20H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKFVKYIMDQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride |
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